molecular formula C13H19N B13591864 3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine

3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine

Cat. No.: B13591864
M. Wt: 189.30 g/mol
InChI Key: AWLDBBLNFPHDPX-SNAWJCMRSA-N
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Description

3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)prop-2-ynoic acid
  • 4-tert-Butylphenylboronic acid
  • Phenol, p-tert-butyl-

Uniqueness

3-(4-(Tert-butyl)phenyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-9H,10,14H2,1-3H3/b5-4+

InChI Key

AWLDBBLNFPHDPX-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/CN

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CCN

Origin of Product

United States

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